1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Overview
Description
Synthesis Analysis
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and its derivatives involves selective methylation processes that allow for the obtainment of mono-Me-substituted N1- and O-isomers as well as N1,N2-, N1,O-, and N2,O-disubstituted isomers. These processes have been optimized to produce specific isomers by controlling the reaction conditions. The tautomeric structure of these compounds has been thoroughly investigated using techniques such as quantum-chemical calculations, X-ray diffraction analysis, and spectroscopy methods (IR and NMR) (Burgart et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol derivatives has been elucidated through various analytical techniques. X-ray diffraction studies have revealed detailed insights into the crystal structures of these compounds, providing a comprehensive understanding of their molecular geometry and the influence of substituents on the overall molecular conformation. This level of structural detail supports the further investigation of their chemical properties and reactivity patterns.
Chemical Reactions and Properties
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes a range of chemical reactions, including regiocontrolled N-, O-, and C-methylation, highlighting its versatility as a synthetic intermediate. These reactions enable the synthesis of polyfluorinated antipyrine analogs, demonstrating significant analgesic activity. The methylation direction and reaction outcomes have been rationalized through quantum-chemical calculations, illustrating the compound's reactivity towards different substituents and reaction conditions (Nemytova et al., 2018).
Scientific Research Applications
Agrochemical Industry
- Application : Trifluoromethylpyridines are used in the protection of crops from pests .
- Results : Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
- Application : Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries .
- Results : Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Bioactive Small Molecules
- Application : The compound is used as a boronic acid pinacol ester for the synthesis of various bioactive small molecules .
- Method : The specific methods of synthesis would depend on the specific bioactive molecule being synthesized. Typically, these chemicals are synthesized through a series of reactions involving various reagents and catalysts .
- Results : The product is a useful intermediate in the synthesis of various bioactive small molecules .
Regioselective Synthesis of Trifluoromethyl Pyrazoles
- Application : The compound is used in the regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives .
- Method : The synthesis involves a series of reactions, including lithiation and electrophilic trapping chemistries .
- Results : The synthesis results in the production of 3/5-trifluoromethyl pyrazole derivatives .
Pharmaceutical Applications
- Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .
- Method : The specific methods of application would depend on the specific pharmaceutical product and its intended use. Typically, these drugs are administered orally .
- Results : Ubrogepant has been approved by the FDA for the treatment of acute migraine .
Synthesis of Boronic Acid Pinacol Ester
- Application : The compound is used as a boronic acid pinacol ester for the synthesis of various bioactive small molecules .
- Method : The specific methods of synthesis would depend on the specific bioactive molecule being synthesized. Typically, these chemicals are synthesized through a series of reactions involving various reagents and catalysts .
- Results : The product is a useful intermediate in the synthesis of various bioactive small molecules .
Safety And Hazards
properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRHIGNAKDJJKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361268 | |
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | |
CAS RN |
122431-37-2 | |
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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